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molecular formula C10H10N2O2S B8553376 2-(2-Carbomethoxyethylthio)-3-cyanopyridine

2-(2-Carbomethoxyethylthio)-3-cyanopyridine

Cat. No. B8553376
M. Wt: 222.27 g/mol
InChI Key: FGKMJIKFBNOWGW-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

A mixture of anhydrous N,N-dimethylformamide (30 ml), sodium methoxide (0.54 g, 10 mmol), methyl 3-mercaptopropionate (1.20 g, 10 mmol) and 2-chloro-3-cyanopyridine (1.38 g, 10 mmol) was stirred at room temperature for 1 h. The reaction mixture was poured into water (200 ml), the product filtered, washed with water and recrystallized from ethyl acetate/hexanes to yield methyl 3-(3-cyanopyridin-2-ylthio)propanoate (1.60 g). mp 101-102° C. as heavy colorless prisms. 1H NMR (300 MHz, CDCl3): 8.45 (dd, 1H), 7.02 (dd, 1H), 3.68 (s, 3H), 3.49 (t, 2H), 2.78 ppm (t, 2H).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.C[O-].[Na+].[SH:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13].Cl[C:17]1[C:22]([C:23]#[N:24])=[CH:21][CH:20]=[CH:19][N:18]=1>O>[C:23]([C:22]1[C:17]([S:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[N:18][CH:19]=[CH:20][CH:21]=1)#[N:24] |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.2 g
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C(=NC=CC1)SCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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